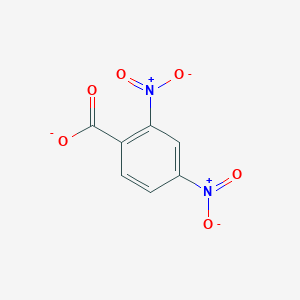

2,4-Dinitrobenzoate

Beschreibung

2,4-Dinitrobenzoate (2,4-Nbz) is a nitro-substituted benzoate anion with nitro groups at the 2- and 4-positions of the aromatic ring. It is widely used in coordination chemistry to synthesize heterometallic complexes, such as europium-cadmium (Eu-Cd) polymers, due to its ability to engage in diverse non-covalent interactions (e.g., π-π stacking, N–O···π, and hydrogen bonding) . These interactions stabilize polymeric structures and influence the geometry of metal cores in complexes . For example, in [Eu₂(NO₃)₂Cd₂(Phen)₂(2,4-Nbz)₈]ₙ·2nMeCN, 2,4-Nbz facilitates a 1D polymeric architecture, with thermal stability up to 260°C before decomposition . Notably, 2,4-Nbz complexes lack europium-centered luminescence at 270 nm due to excitation energy dissipation .

Eigenschaften

Molekularformel |

C7H3N2O6- |

|---|---|

Molekulargewicht |

211.11 g/mol |

IUPAC-Name |

2,4-dinitrobenzoate |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)/p-1 |

InChI-Schlüssel |

ZIIGSRYPZWDGBT-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-] |

Synonyme |

2,4-dinitrobenzoate 2,4-dinitrobenzoic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Structural and Thermal Comparison of 2,4-Dinitrobenzoate and 3,5-Dinitrobenzoate Complexes

- Key Findings :

- Polymerization Tendency : 2,4-Nbz preferentially forms 1D polymers, while 3,5-Nbz forms discrete binuclear complexes (e.g., [Ln₂(Phen)₂(3,5-Nbz)₆]) due to steric and electronic effects of nitro group positioning .

- Thermal Behavior : 2,4-Nbz complexes exhibit lower thermal stability than 3D analogs but become more stable than 2D structures after solvent loss . For example, [Eu₂Cd₂(2,4-Nbz)₈]ₙ decomposes explosively at 267°C, whereas 3,5-Nbz analogs decompose gradually .

- Geometry Distortion : Intramolecular interactions in 2,4-Nbz complexes (e.g., N–O···π) distort metal-core geometry, reducing Eu···Eu distances from 4.469 Å (3,5-Nbz) to 4.042 Å .

Table 2: Functional Comparison with Other Nitrobenzoates

- Key Findings: Bioreporter Specificity: 2,4-Nbz uniquely induces EGFP expression in engineered bacterial bioreporters, unlike 3-nitrobenzoate or 4-nitrobenzoate . Enzymatic Reduction: Nitroreductases exhibit higher catalytic efficiency for 2,4-Nbz reduction compared to mononitro analogs, enabling applications in nitroaromatic detoxification .

Comparison with Halogenated and Fluorinated Analogs

- Pentafluorobenzoates : Unlike 2,4-Nbz, pentafluorobenzoate complexes (e.g., [Cd(Phen)(C₆F₅COO)₂]ₙ) form 3D polymers stabilized by fluorine-based interactions, showing higher thermal stability (~300°C) .

- 4-Iodobenzoate : Forms layered structures via halogen bonding (C–I···N), contrasting with the 1D chains of 2,4-Nbz .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.